2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-5-nitro-
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Overview
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-5-nitro- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-5-nitro- typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of the thione group and the nitro substituent. The piperidinylmethyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting the reaction conditions is common to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The piperidinylmethyl groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-5-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinylmethyl groups can enhance binding affinity to biological receptors. The compound may inhibit enzyme activity or modulate receptor function through these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-morpholinylmethyl)-5-nitro-
Uniqueness
Compared to similar compounds, 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-5-nitro- exhibits unique properties due to the specific positioning of the nitro group and the presence of piperidinylmethyl substituents
Properties
CAS No. |
112094-15-2 |
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Molecular Formula |
C19H27N5O2S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-nitro-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C19H27N5O2S/c25-24(26)16-7-8-17-18(13-16)23(15-21-11-5-2-6-12-21)19(27)22(17)14-20-9-3-1-4-10-20/h7-8,13H,1-6,9-12,14-15H2 |
InChI Key |
LMMKEUSEFNHMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4 |
Origin of Product |
United States |
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